molecular formula C6H13NO B2924267 2-[(Cyclopropylmethyl)amino]ethan-1-ol CAS No. 557769-86-5

2-[(Cyclopropylmethyl)amino]ethan-1-ol

Cat. No. B2924267
CAS RN: 557769-86-5
M. Wt: 115.176
InChI Key: HJIGAAUGGJHBMI-UHFFFAOYSA-N
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Description

“2-[(Cyclopropylmethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 557769-86-5 . It has a molecular weight of 115.18 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO/c8-4-3-7-5-6-1-2-6/h6-8H,1-5H2 . This indicates that the compound has a cyclopropylmethyl group attached to an aminoethanol group.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 115.18 .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Amino-Alcohol Ligands: The amino-alcohol ligand, N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, was synthesized, and its solid-state structure reported. This ligand showed limited pre-organization for coordinating a metal ion, indicating its potential in complexing metal ions with specific configurations de Sousa et al., 2010.

Chemical Synthesis and Properties

  • Synthesis of Amino Alcohols: 2-Aminocyclododecan-1-ol and its isomers were synthesized, showcasing the compound's versatility in chemical synthesis and potential in various organic reactions Sadigov et al., 2020.
  • Chiral Compound Synthesis: The synthesis of a chiral 1,2-amino alcohol derivative highlights its application in producing optically active compounds, essential for pharmaceutical applications Hegedüs et al., 2015.

Crystal and Molecular Structure Analysis

  • Crystal Structure Analysis of Symmetrical Amino Alcohols: The analysis of β-amino alcohols' crystal structures, synthesized via ring opening of cyclohexene oxide, provided insights into their molecular structures and potential pharmaceutical applications Hakimi et al., 2013.
  • Keto-Amine Tautomeric Form Analysis: The study of compounds adopting the keto-amine tautomeric form highlighted the significance of intramolecular N-H.O hydrogen bonding, suggesting implications in chemical stability and reactivity Odabaşoǧlu et al., 2003.

Polymer and Material Science

  • Synthesis and Properties of Protic Hydroxylic Ionic Liquids: The study on the synthesis of hydroxylic ionic liquids with variable basicity showcased the compound's application in creating materials with unique properties such as high conductivity and low glass transition temperature Shevchenko et al., 2017.

Biological Applications and Polymer Chemistry

  • Endosomolytic Poly(amido-amine)s Synthesis: The synthesis of poly(amido-amine)s with specific amino groups indicated their potential in biological applications due to their pH-dependent haemolysis and cytotoxicity properties Ferruti et al., 2000.

Synthetic Chemistry and Catalysis

  • Catalytic Enantioselective Cyclopropanation: The compound was used in catalytic enantioselective cyclopropanation, showcasing its role in synthesizing complex molecules with potential pharmaceutical applications Miura et al., 2006.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(cyclopropylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-4-3-7-5-6-1-2-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIGAAUGGJHBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

557769-86-5
Record name 2-[(cyclopropylmethyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl [(cyclopropylmethyl)amino](oxo)acetate (5.9 g, 34.6 mmol) in tetrahydrofuran (30 ml) was added at ambient temperature to a mixture of borane-tetrahydrofuran complex (130 ml of a 1.0 N solution in THF, 130 mmol) and chlorotrimethylsilane (34 ml, 268 mmol). The reaction mixture was stirred at ambient temperature for 48 hours. Methanol (20 ml) was added and the reaction stirred for a further 30 minutes before dilution with dichloromethane followed by addition of a concentrated solution of hydrochloric acid (4 ml). The mixture was stirred for 30 minutes, basified with methanolic ammonia (7 N) and the resultant solid filtered and washed with dichloromethane. The organic phases were recovered, concentrated and purified by chromatography on silica gel. Elution with dichloromethane followed by increased polarity to dichloromethane:methanol (95:5), dichloromethane:methanolic ammonia (9:1) yielded 2-((cyclopropylmethyl)amino)ethanol as a pale yellow liquid (2.99 g, 75% yield):
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